molecular formula C8H8O6S B14570699 2-Hydroxy-4-methyl-3-sulfobenzoic acid CAS No. 61641-19-8

2-Hydroxy-4-methyl-3-sulfobenzoic acid

Cat. No.: B14570699
CAS No.: 61641-19-8
M. Wt: 232.21 g/mol
InChI Key: SFSKIPTXPPRAQO-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-3-sulfobenzoic acid is a substituted benzoic acid derivative featuring a hydroxy (-OH) group at position 2, a methyl (-CH₃) group at position 4, and a sulfonic acid (-SO₃H) group at position 3. This combination of substituents confers unique physicochemical properties, including high acidity (due to the sulfonic acid group) and moderate hydrophilicity. The compound is primarily utilized in industrial applications, such as chemical synthesis intermediates, surfactants, or corrosion inhibitors. However, its pharmacological or agricultural uses remain less explored compared to structurally similar compounds .

Properties

CAS No.

61641-19-8

Molecular Formula

C8H8O6S

Molecular Weight

232.21 g/mol

IUPAC Name

2-hydroxy-4-methyl-3-sulfobenzoic acid

InChI

InChI=1S/C8H8O6S/c1-4-2-3-5(8(10)11)6(9)7(4)15(12,13)14/h2-3,9H,1H3,(H,10,11)(H,12,13,14)

InChI Key

SFSKIPTXPPRAQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methyl-3-sulfobenzoic acid typically involves electrophilic aromatic substitution reactions. One common method includes the sulfonation of 2-Hydroxy-4-methylbenzoic acid using sulfuric acid or oleum under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the use of catalysts to enhance reaction rates and minimize by-products. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methyl-3-sulfobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-4-methyl-3-sulfobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Hydroxy-4-methyl-3-sulfobenzoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative states .

Comparison with Similar Compounds

4-Hydroxybenzoic Acid (CAS 99-96-7)

  • Structural Differences : Lacks the sulfonic acid (-SO₃H) and methyl (-CH₃) groups present in 2-hydroxy-4-methyl-3-sulfobenzoic acid.
  • Physicochemical Properties :
    • Acidity : Weaker acid (pKa ~4.5 for the -COOH group) compared to the sulfonic acid-containing compound (pKa <1 for -SO₃H).
    • Solubility : Moderately soluble in water (1.7 g/L at 25°C), but less than this compound due to the absence of the polar sulfonic group .
  • Applications: Widely used as a preservative in cosmetics and food (parabens derivatives) and in polymer synthesis.

2-Chloro-4-(methylsulfonyl)benzoic Acid

  • Structural Differences : Substitutes the hydroxy (-OH) group at position 2 with chlorine (-Cl) and replaces the sulfonic acid (-SO₃H) with a methylsulfonyl (-SO₂CH₃) group at position 4.
  • Physicochemical Properties :
    • Acidity : Less acidic (pKa ~2.5 for -COOH) than this compound due to the electron-withdrawing chlorine and methylsulfonyl groups.
    • Lipophilicity : Higher logP value (~1.8) due to the chloro and methylsulfonyl substituents, making it more suitable for lipid-rich environments .
  • Applications : Used in herbicide formulations (e.g., sulfonylurea derivatives) and organic synthesis. The chloro group enhances stability against hydrolysis compared to the hydroxy group in the target compound .

Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron Methyl)

  • Structural Differences : A sulfonylurea herbicide with a benzoate ester backbone, a triazine ring, and a sulfonamide bridge.
  • Physicochemical Properties :
    • Acidity : The sulfonamide group (pKa ~3.5) is less acidic than the sulfonic acid group in the target compound.
    • Solubility : Low water solubility (0.1 g/L at 20°C) due to the lipophilic triazine and ester groups.
  • Applications : Acts as a potent acetolactate synthase (ALS) inhibitor in weeds. The ester group facilitates plant absorption, unlike the free carboxylic/sulfonic acid groups in this compound .

Key Data Table: Comparative Analysis

Property This compound 4-Hydroxybenzoic Acid 2-Chloro-4-(methylsulfonyl)benzoic Acid Metsulfuron Methyl
Molecular Formula C₈H₈O₆S C₇H₆O₃ C₈H₇ClO₄S C₁₄H₁₅N₅O₆S
CAS Number Not explicitly provided 99-96-7 Not explicitly provided 74223-64-6
Acidity (pKa) <1 (SO₃H), ~2.5 (COOH) ~4.5 (COOH) ~2.5 (COOH) ~3.5 (SO₂NH)
Water Solubility High (>10 g/L) 1.7 g/L Moderate (~5 g/L) 0.1 g/L
Key Applications Industrial surfactants, intermediates Preservatives, polymers Herbicides, synthesis intermediates ALS-inhibiting herbicides

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